Lobohedleolide

Description

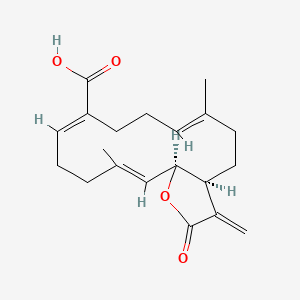

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(3aS,6E,10E,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid |

InChI |

InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6+,14-12+,16-9+/t17-,18-/m0/s1 |

InChI Key |

SORYERHBQFTRIK-AQJYKDKHSA-N |

SMILES |

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |

Isomeric SMILES |

C/C/1=C\CC/C(=C\CC/C(=C/[C@H]2[C@@H](CC1)C(=C)C(=O)O2)/C)/C(=O)O |

Canonical SMILES |

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |

Synonyms |

lobohedleolide |

Origin of Product |

United States |

Discovery, Isolation, and Advanced Structural Elucidation Methodologies of Lobohedleolide

Natural Sources and Geographic Distribution

Lobohedleolide has been primarily isolated from soft corals of the Lobophytum and Sinularia genera, found in diverse marine environments across the Indo-Pacific region.

The Formosan soft coral, Lobophytum crassum, has been a significant source for the isolation of this compound. nih.govnih.govacs.org Researchers have collected this species from the waters around Taiwan, a region known for its high marine biodiversity due to the convergence of the Kuroshio and South China Sea surface currents. mdpi.com Studies have successfully isolated this compound from specimens collected in Southern Taiwan, demonstrating the presence of this compound in the region's marine fauna. mdpi.com

Historically, this compound was first isolated from the Okinawan soft coral, Lobophytum hedleyi. mdpi.compherobase.com This initial discovery took place in the coral reefs of the Yayeyama Islands of Okinawa, Japan. mdpi.com The structural identity of the compound was initially determined through spectroscopic analysis and was later confirmed by an X-ray study of its p-bromophenacyl ester derivative. mdpi.com

The geographic distribution of this compound extends to the Andaman and Nicobar Islands, where it has been isolated from the soft coral Sinularia crassa and other Lobophytum species. jst.go.jpmdpi.comnih.gov This highlights the broader presence of the compound across different, yet related, soft coral species in the Indian Ocean. Furthermore, a bioassay-guided fractionation of an aqueous extract from a Lobophytum species collected in the Philippines also yielded this compound. acs.orgnih.gov

Isolation from Lobophytum hedleyi (Okinawan Soft Coral)

Extraction and Chromatographic Isolation Procedures

The process of obtaining pure this compound from its natural sources is a multi-step procedure involving initial extraction followed by rigorous purification using chromatographic techniques. mdpi.comjst.go.jpacs.org

The initial step in isolating this compound involves solvent extraction from the collected soft coral specimens. A common method is to freeze-dry the coral, powder it, and then extract the organic compounds using a mixture of solvents. mdpi.com A frequently used solvent system is a 1:1 mixture of methanol (B129727) and dichloromethane (B109758). mdpi.com Another approach involves sequential extraction with different solvents, such as dichloromethane followed by a mixture of dichloromethane and methanol, and then acetone (B3395972) and methanol. acs.org The resulting crude extract is then typically partitioned between different immiscible solvents, like ethyl acetate (B1210297) and water, to separate compounds based on their polarity. mdpi.com

Following the initial extraction and partitioning, the semi-purified fractions containing this compound undergo further purification using High-Performance Liquid Chromatography (HPLC). mdpi.comacs.org This technique is crucial for separating this compound from other closely related cembranoids and impurities. Both normal-phase and reverse-phase HPLC have been employed. For instance, semi-preparative normal-phase HPLC has been used to fractionate extracts, followed by semi-preparative reverse-phase HPLC for the final purification of this compound. mdpi.com In other studies, C18 reverse-phase HPLC columns with a gradient of acetonitrile (B52724) in water have been effectively used to yield pure this compound. acs.org

Preparative Chromatography Methods

The isolation of this compound from its natural source, the soft coral Lobophytum hedleyi and Lobophytum crassum, necessitates the use of preparative chromatography techniques. mdpi.comcnjournals.com These methods are designed to separate and purify larger quantities of a target compound from a mixture, a crucial step in natural product chemistry. rotachrom.com

Initially, the crude extract obtained from the soft coral undergoes a preliminary separation using column chromatography . iajpr.com This technique involves passing the mixture through a column packed with a solid adsorbent, such as silica (B1680970) gel. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for a coarse separation.

For a more refined purification, flash chromatography is often employed. This method is a modification of traditional column chromatography that utilizes pressure to speed up the flow of the solvent, leading to a faster and more efficient separation. iajpr.comajrconline.org It is particularly useful for purifying significant amounts of a compound from a complex mixture. ajrconline.org

In the final stages of purification, High-Performance Liquid Chromatography (HPLC) may be utilized. rotachrom.comsemanticscholar.org HPLC offers high resolution and is capable of separating compounds with very similar chemical properties, ensuring the isolation of highly pure this compound. rotachrom.com

Advanced Spectroscopic and Diffraction Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. weebly.comslideshare.net It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). emerypharma.com

1D NMR: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons in the molecule and their immediate electronic environment. The ¹³C NMR spectrum provides analogous information for the carbon atoms. emerypharma.com Analysis of ¹H and ¹³C NMR data for this compound was crucial in deducing its molecular formula as C₂₀H₂₆O₄, which indicated eight degrees of unsaturation. mdpi.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide information about how atoms are connected to each other. weebly.comlibretexts.org COSY spectra show correlations between protons that are coupled to each other, helping to piece together fragments of the molecule. libretexts.org HMBC spectra reveal long-range correlations between protons and carbons, allowing for the connection of these fragments to build the complete carbon skeleton. libretexts.org These 2D NMR techniques were instrumental in establishing the planar structure of this compound. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. youtube.com This information is used to confirm the molecular weight and elemental composition of a compound. For this compound, electrospray ionization mass spectrometry (ESIMS) showed a sodiated quasimolecular ion peak at m/z 353. mdpi.com This, in conjunction with NMR data, confirmed the molecular formula as C₂₀H₂₆O₄. mdpi.com The exact mass of this compound has been determined to be 330.18311.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can determine the connectivity of atoms, they often cannot definitively establish the absolute stereochemistry of a chiral molecule. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration. mit.edu

Initially, the absolute configuration of this compound was determined by X-ray analysis of its p-bromophenacyl ester derivative. cnjournals.com More recently, single-crystal X-ray diffraction analysis was performed directly on this compound itself. mdpi.com Suitable colorless prisms of this compound were obtained from methanol. mdpi.com The analysis revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁ and its absolute configuration was determined as (1S,2S). mdpi.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.8283(4) |

| b (Å) | 12.4788(6) |

| c (Å) | 16.8460(7) |

| V (ų) | 1855.87(14) |

| Z | 4 |

| Dcalcd (Mg/m³) | 1.183 |

Data sourced from a 2021 study on cembranoids from Lobophytum crassum. mdpi.com

Circular Dichroism (CD) and Time-Dependent Density Functional Theory (TDDFT-ECD) Calculations for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine its absolute configuration. ull.esustc.edu.cn

To assign the absolute stereochemistry with a high degree of confidence, the experimental CD spectrum is often compared to a theoretically calculated spectrum. researchgate.net Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to calculate the electronic circular dichroism (ECD) spectrum of a molecule. rsc.org By comparing the experimental CD spectrum of this compound with the TDDFT-calculated ECD spectra for its possible stereoisomers, the absolute configuration can be unambiguously assigned. researchgate.netresearchgate.net This combination of experimental and computational methods provides a powerful tool for stereochemical elucidation, especially when suitable crystals for X-ray analysis are not available. researchgate.net

Biosynthetic Pathways and Precursor Studies of Cembranoids

Hypothetical Biosynthetic Routes to Cembrane (B156948) Skeleton in Marine Organisms

The biosynthesis of the cembrane skeleton in marine organisms is believed to start from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov It is proposed that a one-step cyclization reaction between carbon 1 (C-1) and carbon 14 (C-14) of GGPP, catalyzed by a diterpene synthase, forms the foundational 14-membered cembrane ring. researchgate.netmdpi.com The geometry of the double bonds in the GGPP precursor is crucial; an E configuration typically leads to the formation of (+)-cembrene. mdpi.com

Following the initial cyclization, a series of enzymatic modifications, primarily by cytochrome P450 (CYP450) enzymes, introduce a wide array of functional groups and structural complexities to the cembrane skeleton. researchgate.netresearchgate.net These modifications can include:

Oxidation: Introduction of hydroxyl, carbonyl, aldehyde, acyl, and carboxyl groups. researchgate.net

Epoxidation: Formation of epoxide rings across the double bonds. researchgate.net

Ring formation: Further cyclizations can lead to the formation of furan (B31954) or lactone rings, as seen in many cembranoids. researchgate.netresearchgate.net

A plausible biosynthetic pathway for lobohedleolide and related cembranoids can be hypothesized to start from a common precursor like cembrene (B1233663) A. beilstein-journals.org For instance, the formation of various sarcoconvolutum compounds from the soft coral Sarcophyton convolutum is thought to originate from sarcophine, a typical cembrane diterpenoid. mdpi.com The diverse structures of cembranoids, such as those with dihydrofuran moieties, are proposed to arise from further oxidative transformations of these initial cembrane skeletons. beilstein-journals.org

For example, the biosynthesis of certain cembranoids may involve the oxidation of an enolate to form an epoxide, which then leads to an alpha-hydroxy ketone. mdpi.com In another proposed pathway, a nucleophilic attack on an α,β-unsaturated-γ-lactone moiety can form a tetra-substituted epoxide, which then converts to a hemiketal intermediate. mdpi.com

Table 1: Proposed Biosynthetic Conversions of Cembranoids

| Starting Compound | Proposed Intermediate(s) | Final Product(s) | Key Transformation(s) |

| Cembrene A | Allylic alcohol at C-1 | Compound 6 (a cembranoid) | Oxidation |

| Compound 4 (a cembranoid) | Intermediate 9 | Compound 1 (with dihydrofuran ring) | Isomerization, reduction, oxidation |

| Sarcophine | - | Sarcoconvolutum G and other metabolites | Oxidation |

This table is based on proposed biosynthetic pathways and illustrates the chemical transformations that may lead to the diversity of cembranoid structures. mdpi.combeilstein-journals.org

Enzymatic Components Involved in Diterpene Biosynthesis (Conceptual)

While the specific enzymes involved in this compound biosynthesis have not been fully characterized, the general enzymatic machinery for diterpene biosynthesis in marine organisms provides a conceptual framework. The key enzyme classes are terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYP450s).

Terpene Synthases (TPSs): These enzymes are responsible for the initial cyclization of the linear precursor, GGPP, into the characteristic cembrane ring structure. acs.org In corals, animal genome-encoded elisabethatriene (B1243429) synthases (AeTPS) have been identified, which catalyze the formation of diterpene skeletons. acs.org It is plausible that a similar coral-encoded TPS is responsible for the formation of the cembrene skeleton.

Cytochrome P450 Monooxygenases (CYP450s): Following the initial cyclization, a cascade of oxidative reactions catalyzed by CYP450 enzymes is expected to occur. researchgate.netacs.org These enzymes are known to be involved in the functionalization of the cembrane core, introducing the various oxygen-containing groups that are characteristic of cembranoids. researchgate.netresearchgate.net Studies on other coral diterpenoids, such as the pseudopterosins, have identified unique multifunctional CYP450 enzymes that catalyze a cascade of reactions to produce a nearly mature natural product. acs.org It is conceivable that a similar enzymatic system is at play in the biosynthesis of this compound and other cembranoids, where a series of P450s sequentially modify the cembrane scaffold. oup.com

The discovery of eunicellane diterpenoids, which are structurally related to cembranoids, in both bacteria and corals has provided further insights. oup.comnih.gov It was initially thought that microbial symbionts might be responsible for producing these compounds in corals. oup.com However, recent research has identified terpene synthases from octocorals, indicating that the corals themselves possess the genetic machinery for diterpene biosynthesis. oup.comoup.com

Table 2: Key Enzymes in Diterpene Biosynthesis (Conceptual)

| Enzyme Class | Function | Role in Cembranoid Biosynthesis (Hypothetical) |

| Terpene Synthase (TPS) | Catalyzes the cyclization of GGPP. | Formation of the 14-membered cembrane ring from GGPP. |

| Cytochrome P450 (CYP450) | Catalyzes oxidation, epoxidation, and other modifications. | Introduction of hydroxyl, ketone, epoxide, and lactone functionalities to the cembrane skeleton. |

This table outlines the conceptual roles of key enzyme families in the biosynthesis of cembranoids, based on current understanding of diterpene biosynthesis in related marine organisms. researchgate.netresearchgate.netacs.org

Chemical Synthesis and Analog Development of Lobohedleolide and Its Derivatives

Total Synthesis Approaches to the Cembranoid Core Structure

The total synthesis of the 14-membered cembranoid core of lobohedleolide is a complex undertaking that requires careful strategic planning and execution. Chemists have devised various approaches to construct this macrocyclic framework, often employing powerful modern synthetic methodologies.

Strategic Disconnections and Key Synthetic Transformations (e.g., Ring-Closing Metathesis (RCM))

A common strategy in the synthesis of complex molecules like this compound is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available starting materials. chemistry.coachfiveable.melibretexts.org This process identifies key bond disconnections that inform the forward synthetic plan. chemistry.coachic.ac.uknumberanalytics.com For many cembranoid syntheses, a crucial disconnection is made across two carbon-carbon bonds of the macrocycle, often setting the stage for a powerful ring-forming reaction in the forward synthesis.

One of the most effective methods for constructing the 14-membered ring of cembranoids is Ring-Closing Metathesis (RCM) . researchgate.net This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, forms a carbon-carbon double bond to close the macrocycle from a linear precursor. researchgate.net The selection of protecting groups for hydroxyl functionalities can significantly influence the efficiency of the RCM step. researchgate.net This strategic approach allows for the convergent assembly of complex fragments before the final macrocyclization event.

Stereoselective Construction of Chiral Centers and Double Bonds

The synthesis of this compound and its analogs requires precise control over the stereochemistry of multiple chiral centers and the geometry of the double bonds within the macrocycle. pageplace.denih.gov The absolute stereochemistry of many polycyclic cembranoids is derived from precursors containing specific configurations at key positions. nih.gov

Chemists employ a variety of modern asymmetric reactions to establish these stereocenters with high fidelity. These can include:

Asymmetric allylation: This method is used to create chiral homoallylic alcohols, which are valuable building blocks. researchgate.net

Transition metal-catalyzed alkylations: Palladium- and iridium-catalyzed reactions are utilized to form sterically congested carbon centers with high enantioselectivity. caltech.edu

Organocatalysis: Chiral small molecules can be used to catalyze reactions that create key stereocenters, such as in Diels-Alder reactions. nsf.gov

The control of double bond geometry (E/Z configuration) is also critical and can be achieved through various stereoselective olefination reactions or controlled during the RCM process.

Semisynthesis and Derivatization Strategies

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for generating analogs of complex natural products like this compound. nih.govresearchgate.netresearchgate.net This approach leverages the readily available core structure of the natural product to efficiently produce a library of related compounds for biological evaluation.

Preparation of Stereoisomers (e.g., (7Z)-Lobohedleolide, 2-epi-11Z-Lobohedleolide)

The isolation of various stereoisomers of this compound from natural sources, such as soft corals of the Lobophytum genus, highlights the structural diversity within this family of compounds. researchgate.netresearchgate.net For instance, (7Z)-lobohedleolide and 2-epi-11Z-lobohedleolide have been identified alongside this compound. researchgate.netresearchgate.net The preparation of these and other stereoisomers can be achieved through semisynthetic modifications of the parent compound or by adapting total synthesis routes to alter specific stereocenters. The ability to access these stereoisomers is vital for understanding how the three-dimensional arrangement of atoms influences biological activity.

Synthesis of Functionalized Analogues (e.g., 17-dimethylaminothis compound)

The introduction of new functional groups onto the this compound scaffold can lead to analogs with altered properties. A notable example is the synthesis of 17-dimethylaminothis compound (B1235145), a naturally occurring analog that features a dimethylamino group. researchgate.netresearchgate.net This modification introduces a basic nitrogen atom, which can significantly impact the molecule's polarity, solubility, and potential interactions with biological targets. The synthesis of such functionalized analogues can be accomplished by reacting the parent this compound with appropriate reagents to introduce the desired functionality. researchgate.net

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. gardp.orgwikipedia.orgnih.govoncodesign-services.comdrugdesign.org By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. gardp.orgoncodesign-services.com

These chemical modifications can include:

Alterations to the α,β-unsaturated carboxyl group: This functionality is a unique feature of this compound and its close relatives. researchgate.net Esterification, amidation, or reduction of this group can provide valuable insights into its role in biological activity.

Modification of the lactone ring: Opening the lactone ring or altering its substituents can probe the importance of this structural motif.

Changes to the macrocyclic ring: Epoxidation, hydrogenation, or introduction of new substituents at various positions on the 14-membered ring can explore the conformational requirements for activity.

Through the synthesis and evaluation of a diverse set of these analogs, a comprehensive SAR profile can be developed, guiding the design of new compounds with potentially improved potency and selectivity. nih.gov

Preclinical Investigation of Biological Activities and Molecular Mechanisms

Anti-inflammatory Activities

The anti-inflammatory potential of lobohedleolide has been identified through various studies. nih.govresearchgate.net Cembranoid diterpenes, as a class, are recognized for their anti-inflammatory effects. nih.gov Research on this compound has focused on its ability to modulate key inflammatory pathways and mediators, particularly in immune cells like macrophages. researchgate.netresearchgate.net

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammatory responses. researchgate.netmdpi.com In this model, the anti-inflammatory effects of this compound have been assessed by measuring its impact on pro-inflammatory proteins induced by stimulants like lipopolysaccharides (LPS). researchgate.net

This compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophage cells. researchgate.net The overproduction of nitric oxide (NO) by iNOS is a key feature of the inflammatory process. nih.gov In studies where RAW 264.7 cells were stimulated with LPS, treatment with this compound resulted in a significant reduction of iNOS protein levels. researchgate.net One study demonstrated that at a concentration of 10 µM, this compound reduced iNOS protein expression to 28.50% compared to cells treated only with LPS. researchgate.net This suggests that this compound's anti-inflammatory action involves the downregulation of the iNOS pathway. researchgate.net

Table 1: Effect of this compound on iNOS Expression in LPS-Stimulated RAW 264.7 Cells

| Compound | Concentration | Effect on iNOS Protein Level (vs. LPS control) | Source |

|---|---|---|---|

| This compound | 10 µM | Reduced to 28.50% | researchgate.net |

This compound has been found to suppress the expression of cyclooxygenase-2 (COX-2) and the subsequent production of its metabolite, prostaglandin (B15479496) E2 (PGE2). d-nb.info COX-2 is an enzyme that plays a critical role in inflammation by synthesizing prostaglandins. wikipedia.orgresearchgate.net In studies using a hepatitis C virus (HCV) induction model, which is known to elevate COX-2 levels, this compound significantly reduced COX-2 transcription and protein synthesis in a dose-dependent manner. d-nb.infonih.gov Consequently, the levels of PGE2, a major inflammatory mediator, were also significantly decreased with this compound treatment. d-nb.info The inhibition of the COX-2/PGE2 axis is a key mechanism of many anti-inflammatory agents. d-nb.infonih.gov

Research has delved into the molecular pathways through which this compound exerts its effects, focusing on specific signaling cascades that regulate the expression of inflammatory genes like COX-2. d-nb.inforesearchgate.net

The inhibitory effect of this compound on COX-2 expression is mediated through the JNK/c-Jun-C/EBPβ signaling pathway. d-nb.infonih.gov Studies have revealed that this compound suppresses the phosphorylation of c-Jun N-terminal protein kinase (JNK), which in turn leads to a decrease in the phosphorylation of c-Jun and the expression of CCAAT/enhancer-binding protein (C/EBP). d-nb.info Deletion-mutant analysis of the COX-2 promoter identified C/EBP as the critical transcription factor targeted by this compound to down-regulate COX-2. Western blot analysis confirmed that this compound significantly reduces the phosphorylation level of JNK in a time-dependent manner. researchgate.net

While the JNK pathway is a primary target, the influence of this compound on other key inflammatory signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) and other mitogen-activated protein kinases (MAPKs) like ERK and p38, has also been investigated. researchgate.net Interestingly, in the context of HCV-induced inflammation, this compound showed no significant impact on the phosphorylation levels of NF-κB, ERK, or p38. researchgate.net This suggests that this compound's anti-inflammatory mechanism, at least in this model, is specific to the JNK/c-Jun-C/EBPβ signaling pathway rather than a broad inhibition of all major inflammatory cascades. researchgate.net

Table 2: Investigated Effects of this compound on Key Inflammatory Signaling Pathways

| Signaling Pathway/Molecule | Observed Effect of this compound | Source |

|---|---|---|

| JNK Phosphorylation | Significantly reduced | d-nb.inforesearchgate.net |

| NF-κB Phosphorylation | No significant impact | researchgate.net |

| ERK Phosphorylation | No significant impact | researchgate.net |

| p38 Phosphorylation | No significant impact | researchgate.net |

Involvement of JNK/c-Jun-C/EBPβ Signaling Pathway

In Vivo Animal Model Studies (e.g., Carrageenin-induced Edema, Cotton Pellet Granuloma in Rats)

The anti-inflammatory properties of this compound have been evaluated in established in vivo animal models of acute and chronic inflammation. Studies utilizing the carrageenin-induced rat hind paw edema model for acute inflammation and the cotton pellet granuloma model for chronic inflammation have demonstrated the compound's significant activity. nih.govjst.go.jp

In the carrageenan-induced edema model, which gauges the response to acute inflammation, this compound was shown to produce a notable anti-inflammatory effect. nih.govjst.go.jp Its efficacy was also observed in the cotton pellet granuloma model, an experimental setup that mimics the proliferative phase of chronic inflammation characterized by fluid extravasation, tissue degeneration, and the formation of granulomatous tissue. nih.govjst.go.jptandfonline.com The anti-inflammatory activity of this compound in both models was found to be comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.govjst.go.jp

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Compound | Result | Reference |

|---|---|---|---|

| Carrageenin-induced Rat Hind Paw Edema (Acute Inflammation) | This compound | Produced a maximum anti-inflammatory effect comparable to the standard drug indomethacin. | nih.gov, jst.go.jp |

| Cotton Pellet Granuloma (Chronic Inflammation) | This compound | Produced a maximum anti-inflammatory effect comparable to the standard drug indomethacin. | nih.gov, jst.go.jp |

Antiviral Activities

This compound has been the subject of preclinical investigations for its potential antiviral properties against significant human pathogens. Research has focused on its activity against both Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), revealing distinct mechanisms of action. nih.govnih.govnih.gov

Inhibition of Hepatitis C Virus (HCV) Replication in Replicon Cell Lines and Infection Systems

This compound has been shown to significantly reduce Hepatitis C Virus (HCV) replication. nih.govdntb.gov.ua This inhibitory effect was demonstrated in both HCV replicon cells, which are cell lines containing a self-replicating portion of the HCV genome, and in the JFH-1 infection system, a robust cell culture model for studying the complete viral life cycle. nih.govnih.govdntb.gov.ua The compound was effective at non-toxic concentrations, highlighting its potential as a specific antiviral agent. nih.govdntb.gov.ua

Impact on HCV RNA Replication and Protein Synthesis

The antiviral action of this compound directly targets the core processes of the HCV life cycle: RNA replication and protein synthesis. nih.govresearchgate.net In studies using HCV replicon cells, treatment with this compound resulted in a dose-dependent decrease in the levels of both HCV RNA and viral proteins. nih.govresearchgate.net This demonstrates a comprehensive inhibition of the viral replication machinery. The half-maximal effective concentration (EC₅₀) for this inhibition was determined to be 10 ± 0.56 μM in Ava5 replicon cells and 22 ± 0.75 μM in the HCV JFH-1 infection system. nih.govnih.govdntb.gov.ua

Table 2: Anti-HCV Activity of this compound

| HCV System | Parameter Measured | EC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Ava5 Replicon Cells | HCV RNA and Protein Levels | 10 ± 0.56 | dntb.gov.ua, nih.gov, nih.gov |

| JFH-1 Infection System | HCV RNA Levels | 22 ± 0.75 | dntb.gov.ua, nih.gov, nih.gov |

Downregulation of HCV-induced COX-2 Expression as a Mechanism

A key molecular mechanism underlying this compound's anti-HCV effect is the suppression of cyclooxygenase-2 (COX-2) expression, which is typically induced by HCV infection. nih.govnih.govdntb.gov.ua this compound was found to significantly reduce HCV-induced COX-2 transcription, protein synthesis, and the production of its metabolite, prostaglandin E₂ (PGE₂). nih.govresearchgate.net This reduction in COX-2 activity leads to the inhibition of HCV replication. nih.govresearchgate.net

Further investigation into the signaling pathway revealed that this compound acts by downregulating the phosphorylation of c-Jun N-terminal kinase (JNK) and its downstream target, c-Jun. nih.govdntb.gov.uaresearchgate.net This, in turn, suppresses the expression of the transcription factor CCAAT/enhancer-binding protein (C/EBP), which is crucial for driving COX-2 expression. nih.govdntb.gov.uaresearchgate.net By interfering with this JNK/c-Jun-C/EBP signaling cascade, this compound effectively cuts off a pathway that the virus exploits for its replication. nih.govresearchgate.net

Synergistic Effects with Established Antiviral Agents

An important aspect of this compound's potential therapeutic value is its ability to work synergistically with established anti-HCV drugs. nih.gov Combination treatments have shown that this compound enhances the antiviral activity of interferon-α (IFN-α) as well as direct-acting antiviral (DAA) agents such as telaprevir (B1684684) (an NS3/4A protease inhibitor) and sofosbuvir (B1194449) (an NS5B polymerase inhibitor). nih.govresearchgate.net This synergistic reduction in HCV RNA replication suggests that this compound could serve as a supplementary agent to increase the effectiveness of current treatment regimens or help mitigate the development of drug resistance. nih.govdntb.gov.uaresearchgate.net

Table 3: Synergistic Anti-HCV Effects of this compound in Combination Therapy

| Combination | Observed Effect | Reference |

|---|---|---|

| This compound + Interferon-α (IFN-α) | Synergistic reduction of HCV replication. | researchgate.net, nih.gov |

| This compound + Telaprevir | Synergistic reduction of HCV replication. | researchgate.net, nih.gov |

| This compound + Sofosbuvir | Synergistic reduction of HCV replication. | researchgate.net, nih.gov |

Anti-Human Immunodeficiency Virus (HIV) Activity in Cell-Based Assays

In addition to its effects on HCV, this compound has demonstrated inhibitory activity against the Human Immunodeficiency Virus (HIV). nih.govebi.ac.ukebi.ac.uk Bioassay-guided fractionation of an extract from the soft coral Lobophytum sp. identified this compound as an active component against HIV. nih.govresearchgate.net In a cell-based in vitro anti-HIV assay, this compound and its analogue, (7Z)-lobohedleolide, exhibited moderate HIV-inhibitory activity. nih.govresearchgate.net

Table 4: In Vitro Anti-HIV Activity of this compound and Analogues

| Compound | Assay | EC₅₀ Value | Reference |

|---|---|---|---|

| This compound | Cell-based in vitro anti-HIV assay | ~3-5 µg/mL | nih.gov, researchgate.net |

| (7Z)-lobohedleolide | Cell-based in vitro anti-HIV assay | ~3-5 µg/mL | nih.gov, researchgate.net |

| 17-dimethylaminothis compound (B1235145) | Cell-based in vitro anti-HIV assay | ~3-5 µg/mL | nih.gov, researchgate.net |

Cytotoxic Activities in Preclinical Cell Lines

This compound, a cembranoid diterpene isolated from soft corals of the Lobophytum genus, has demonstrated notable cytotoxic effects against a variety of human cancer cell lines in preclinical studies.

Activity against Various Human Cancer Cell Lines (e.g., P-388, A549, HT-29, KB, HepG2, Hep3B, MDA-MB-231, MCF-7, Ca9-22, HL-60, CCRF-CEM)

Research has shown that this compound exhibits selective cytotoxicity. It has been found to be particularly effective against the P-388 murine lymphocytic leukemia cell line, with a reported ED50 value of 2.44 μg/mL. mdpi.comresearchgate.netnih.govnih.govacs.org In some studies, this was the only cell line against which it showed activity when tested alongside A549 (human lung adenocarcinoma), HT-29 (human colon adenocarcinoma), and KB (human epidermoid carcinoma) cells. researchgate.netnih.govacs.org

However, other investigations have revealed a broader range of activity. For instance, this compound, along with crassumolides A and C, displayed cytotoxicity against the Ca9-22 human gingival squamous cell carcinoma line, with an IC50 value of 2.8 μg/mL. mdpi.comnih.gov The compound's cytotoxic potential has also been noted in studies involving other cancer cell lines, though specific activity levels are not always detailed. mdpi.com For example, its components have been associated with cytotoxic effects against A549 and HT-29 cells. biomolther.org

The cytotoxic profile of this compound and its derivatives extends to various other cancer cell types. Studies have documented its activity against human liver carcinoma (HepG2 and Hep3B), human breast carcinoma (MCF-7 and MDA-MB-231), and acute promyelocytic leukemia (HL-60) cells. mdpi.comnih.gov Furthermore, related cembranoids have shown cytotoxicity against human T-cell acute lymphoblastic leukemia (CCRF-CEM). mdpi.com

It is important to note that the degree of cytotoxicity can vary. For instance, while some cembranoids exhibit strong cytotoxicity against P-388 cells, their effect on other cell lines like A-549 and HT-29 can be less potent. nih.gov The presence of an α-methylene-γ-lactone moiety appears to be a crucial factor for the cytotoxic activity of many cembranoids. researchgate.net

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| P-388 | Murine Lymphocytic Leukemia | ED50 | 2.44 μg/mL | mdpi.comresearchgate.netnih.govnih.govacs.org |

| Ca9-22 | Human Gingival Squamous Cell Carcinoma | IC50 | 2.8 μg/mL | mdpi.comnih.gov |

| A549 | Human Lung Adenocarcinoma | - | Cytotoxic | biomolther.org |

| HT-29 | Human Colon Adenocarcinoma | - | Cytotoxic | biomolther.org |

Cellular Responses and Mechanisms of Action (e.g., Antiproliferative Effects)

The cytotoxic activity of this compound is primarily characterized by its antiproliferative effects, leading to the inhibition of cancer cell growth. researchgate.net While the precise molecular mechanisms are still under investigation, the presence of the α,β-unsaturated carboxylic acid system in its structure is believed to contribute to its ability to inhibit the growth of cancer cells, such as HeLa cells. researchgate.net

Studies on related cembranoid compounds provide insights into potential mechanisms. For example, some cembranoids induce apoptosis (programmed cell death) in cancer cells. researchgate.net This process is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation. researchgate.net The induction of apoptosis can be independent of the p53 tumor suppressor protein status of the cells, as observed in studies with HepG2 (wild-type p53) and Hep3B (p53-deficient) human hepatoma cell lines. wjgnet.com

Furthermore, some cembranoids have been shown to arrest the cell cycle at different phases, thereby preventing cell division and proliferation. rsc.org The antiproliferative activity of these compounds is a key area of ongoing research to understand their full therapeutic potential. researchgate.net

Other Reported Biological Activities

Beyond its cytotoxic and antiproliferative properties, this compound and related compounds have been investigated for other potential therapeutic applications.

Acetylcholinesterase (AChE) Inhibition

This compound and its derivatives have been identified as inhibitors of acetylcholinesterase (AChE). nih.govacs.org AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

In one study, a cembranoid derivative of this compound, crassumolide E, was found to be an inhibitor of AChE. researchgate.net A TLC bioautographic method confirmed the inhibitory effect, although the activity was considered weak compared to the standard drug galanthamine. nih.gov The investigation of cembranes from soft corals for AChE inhibition is driven by the need for new therapeutic agents against neurodegenerative diseases. nih.govresearchgate.net

Antifouling Potential

Marine organisms, including soft corals, are a rich source of natural products with antifouling properties. nih.govnih.gov These compounds can deter the settlement and growth of marine invertebrates and algae on submerged surfaces. Cembranoid diterpenes, a class of compounds that includes this compound, are among the metabolites from soft corals that have demonstrated such activities. nih.gov The antifouling potential of these compounds is a significant area of interest for developing environmentally friendly alternatives to toxic antifouling paints. nih.gov

Structure Activity Relationship Sar Studies of Lobohedleolide and Analogues

Principles and Methodologies of SAR Analysis in Natural Product Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores the link between the chemical structure of a molecule and its biological activity. researchgate.netresearchgate.net The core principle is that the biological activity of a compound is intrinsically related to its three-dimensional structure. By systematically altering the chemical structure of a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its biological effects. slideshare.netcreative-proteomics.com

The process of SAR analysis typically involves several key steps:

Identification of a Lead Compound: This is often a natural product, like lobohedleolide, that exhibits a desirable biological activity.

Synthesis of Analogues: A series of related compounds (analogues) are synthesized by modifying specific functional groups or structural features of the lead compound.

Biological Evaluation: The synthesized analogues are then tested for their biological activity using relevant assays.

Data Analysis: The relationship between the structural modifications and the resulting changes in biological activity is analyzed to build a SAR model. This can be qualitative, identifying which groups are essential, or quantitative (QSAR), creating a mathematical relationship. solubilityofthings.com

In natural product chemistry, SAR studies are instrumental in optimizing the therapeutic potential of compounds isolated from natural sources. creative-proteomics.com These studies can lead to the development of new, more potent, and selective drugs. slideshare.net

Identification of Key Structural Moieties for Biological Activity

Through SAR studies, specific structural components of this compound have been identified as critical for its biological activities.

Role of Lactone Moieties in Anti-proliferative Activity

Lactone rings are a common feature in many biologically active natural products and are often crucial for their activity. In the context of anti-proliferative effects, the α,β-unsaturated lactone moiety, specifically an α-methylene-γ-lactone ring, has been identified as a key functional group in various compounds. researchgate.netsemanticscholar.org This reactive group is often involved in covalent interactions with biological targets, such as enzymes or transcription factors, leading to the inhibition of cancer cell growth. semanticscholar.org

Studies on other natural products containing similar lactone structures, such as sesquiterpene lactones, have demonstrated a strong correlation between the presence of this moiety and their anti-proliferative and apoptosis-inducing effects. semanticscholar.orgbiomolther.org For instance, the reduction of the double bond in the α,β-unsaturated lactone ring often leads to a significant decrease or loss of cytotoxic activity. semanticscholar.org While specific studies on this compound's lactone and its direct role in antiproliferative activity are not extensively detailed in the provided results, the established importance of this moiety in similar compounds suggests it is a critical area for investigation. nih.gov

Significance of the Exomethylene Group at C-15 for Anti-inflammatory Activity

Research has highlighted the importance of the exomethylene group at the C-15 position of this compound for its anti-inflammatory properties. mdpi.com A comparative study between this compound and its analogue, lobocrassin I, which lacks this exomethylene group, revealed a significant difference in their ability to inhibit the production of inducible nitric oxide synthase (iNOS), a key pro-inflammatory enzyme. This compound (referred to as cembranoid 2 in the study) showed effective inhibition of iNOS expression, whereas lobocrassin I (cembranoid 1) was inactive. mdpi.comnih.gov This finding strongly indicates that the exomethylene substituent at C-15 plays a crucial role in the anti-inflammatory activity of this compound. mdpi.comresearchgate.net

Table 1: Comparison of Anti-inflammatory Activity of this compound and Lobocrassin I

| Compound | Presence of Exomethylene at C-15 | Inhibition of iNOS Expression |

| This compound | Yes | Effective |

| Lobocrassin I | No | Inactive |

Source: Adapted from Yeh et al., 2021. mdpi.com

Influence of Stereochemistry on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of a compound. nih.govlongdom.org Different stereoisomers of a molecule can exhibit vastly different pharmacological profiles, as they may interact differently with chiral biological targets like enzymes and receptors. numberanalytics.comresearchgate.net

In the case of this compound, its specific stereoconfiguration is essential for its bioactivity. The absolute configuration of this compound has been determined using single-crystal X-ray diffraction analysis. nih.govnih.gov The specific spatial arrangement of substituents around the 14-membered cembrane (B156948) ring and the chiral centers within the lactone moiety dictates how the molecule fits into the binding site of its biological targets. nih.gov For example, the trans configuration of the double bonds at ∆³ and ∆¹¹ and the relative orientation of protons, as determined by NOESY correlations, are crucial for its defined three-dimensional shape and, consequently, its biological function. nih.gov While direct comparative studies of this compound stereoisomers were not found, the general principles of stereochemistry in drug action strongly suggest that any alteration in its stereochemical structure would significantly impact its anti-inflammatory and other biological activities. nih.govmichberk.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models (if applicable)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a statistical relationship between the chemical structure of a series of compounds and their biological activity. solubilityofthings.comjocpr.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. mdpi.comnih.gov The development of a QSAR model typically involves collecting data, calculating descriptors, selecting relevant features, building the model using statistical methods, and validating its predictive power. mdpi.comnih.gov

As of the current literature, there is no specific mention of fully developed and validated QSAR models for this compound and its analogues. The SAR studies conducted have been more qualitative, identifying key functional groups. mdpi.com The development of robust QSAR models requires a large and diverse dataset of analogues with corresponding biological activity data, which may not yet be available for the this compound class of compounds. However, the existing SAR data provides a solid foundation for future QSAR studies, which could accelerate the discovery of more potent anti-inflammatory and anti-proliferative agents based on the this compound scaffold. nih.gov

Ecological Roles and Chemical Ecology of Lobohedleolide in Marine Environments

Function as a Chemical Defense Mechanism in Soft Corals against Predators and Biofouling

Soft corals, lacking the formidable calcium carbonate skeletons of their hard coral counterparts, have evolved a sophisticated arsenal (B13267) of chemical defenses to thrive in the competitive and predator-rich environments of coral reefs. mdpi.com Among the diverse secondary metabolites produced, cembranoid diterpenes, such as lobohedleolide isolated from soft corals of the genus Lobophytum, are believed to play a crucial role in this defense. mdpi.comecologica.cn These compounds are instrumental in deterring predators and preventing biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on surfaces.

Research has demonstrated that many soft corals produce secondary metabolites that serve as a defense against predation. ecologica.cn The evolutionary success of Indo-Pacific octocorals, for instance, is partly attributed to the presence of toxic secondary metabolites like terpenes in their tissues, which function as anti-predator adaptations. While direct feeding deterrence studies specifically on this compound are not extensively detailed in the available research, the cytotoxicity of this compound has been noted. For example, this compound has shown cytotoxic effects against certain cancer cell lines, which is an indicator of its potential toxicity to other organisms and supports its role as a chemical defense agent. researchgate.netwikipedia.org The production of such toxic compounds is a key strategy for soft corals to avoid being consumed by fish and other marine predators.

In addition to predator deterrence, this compound is implicated in the prevention of biofouling. The surfaces of many soft corals are notably clean, a phenomenon attributed to the ecological role of their secondary metabolites. neliti.com Several cembranoid diterpenes isolated from soft corals have been shown to inhibit N-acylhomoserine lactone (AHL)-mediated quorum sensing (QS) in gram-negative bacteria. neliti.com Quorum sensing is a system of stimulus and response correlated to population density that bacteria use to coordinate group behaviors, including biofilm formation, which is a primary step in biofouling. By interfering with QS, these compounds can reduce biofouling. neliti.com An anti-biofouling assay involving the purification of this compound highlights its significance in this defensive strategy. researchgate.net

Table 1: Documented Biological Activities of this compound

| Biological Activity | Target Organism/Cell Line | Reference |

| Cytotoxicity | P-388 (murine leukemia cells) | researchgate.netwikipedia.org |

| Anti-biofouling | Marine bacteria and larvae | researchgate.net |

Biogeochemical Cycling and Environmental Fate Considerations

The biogeochemical cycling and environmental fate of this compound are areas where specific research is currently limited. The broader understanding of the environmental journey of marine terpenoids suggests they can have relatively short atmospheric lifetimes and are subject to degradation. tandfonline.com However, detailed studies on the persistence and degradation pathways of this compound in the marine environment have not been extensively reported.

In general, marine natural products, including terpenoids, are released into the surrounding seawater through various processes. researchgate.net Once in the water column, they can undergo biotic and abiotic degradation. The structure of cembranoid diterpenes can be modified through processes like oxidative cleavage, suggesting that marine organisms may possess the capacity to biodegrade these compounds. mdpi.com Microorganisms, in particular, play a pivotal role in the biogeochemical cycling of organic matter in coral reef ecosystems. nih.gov They are involved in the degradation and transformation of a wide array of organic compounds. It is plausible that marine bacteria and other microorganisms contribute to the breakdown of this compound, although specific pathways and rates have yet to be elucidated.

The study of the environmental fate of such compounds is crucial for understanding their long-term ecological impact. For instance, some halogenated monoterpenes from marine algae have estimated atmospheric lifetimes of a few hours and can degrade into various products, potentially influencing local atmospheric chemistry. tandfonline.com While this compound is a larger and structurally different molecule, this highlights the dynamic nature of marine secondary metabolites in the environment. Further research is needed to specifically determine the persistence, bioaccumulation potential, and ultimate fate of this compound in marine ecosystems.

Advanced Analytical Methodologies and Computational Approaches in Lobohedleolide Research

Hyphenated Techniques for Comprehensive Profiling and Detection

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing natural products. rjpn.orgchromatographytoday.comnih.gov These techniques offer enhanced sensitivity, specificity, and the ability to perform both identification and quantification in a single analytical run. rjpn.orgijsrtjournal.com For the study of lobohedleolide and related compounds from their natural sources, such as soft corals of the Lobophytum genus, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. nih.govajrconline.orgresearchgate.net

LC-MS is a powerful tool for analyzing thermolabile and non-volatile compounds like this compound. ajrconline.orgchemrxiv.org It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. chromatographytoday.comijsrtjournal.com This allows for the detailed profiling of extracts from marine organisms, facilitating the identification of known compounds like this compound and the discovery of new, structurally related cembranoids. researchgate.netmdpi.com For instance, LC-MS/MS, a tandem mass spectrometry approach, can provide structural information through fragmentation patterns, which is crucial for distinguishing between isomers and identifying novel compounds. chemrxiv.org Data-Independent Acquisition (DIA) strategies in LC-MS offer a comprehensive approach to profile all detectable precursors and fragments, which is particularly useful for untargeted metabolomics studies of natural product extracts. rsc.org

GC-MS is another key hyphenated technique, primarily used for the analysis of volatile and semi-volatile compounds. chemrxiv.org While this compound itself is not highly volatile, derivatization techniques can be employed to convert it and other non-volatile metabolites into forms suitable for GC-MS analysis. chemrxiv.org The integration of both LC-MS and GC-MS provides a more comprehensive metabolic profile of the source organism, capturing a wider range of chemical diversity. nih.govfrontiersin.orgmdpi.com This dual approach is essential for understanding the chemical ecology of the producing organism and for the dereplication process in natural product discovery, which aims to quickly identify known compounds and focus on novel structures.

| Technique | Principle | Application in this compound Research | Key Advantages |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. chromatographytoday.comajrconline.org | Profiling of crude extracts from Lobophytum species, identification and quantification of this compound and its analogues, structural elucidation via MS/MS fragmentation. researchgate.netmdpi.com | High sensitivity and specificity, suitable for non-volatile and thermally labile compounds. ajrconline.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. chemrxiv.org | Analysis of volatile and semi-volatile components in the source organism's extract, complementary to LC-MS for a broader metabolic profile (may require derivatization for non-volatile compounds). nih.govfrontiersin.org | Excellent separation efficiency for volatile compounds, extensive compound libraries for identification. |

| Liquid Chromatography-Diode Array Detection (LC-DAD) | Separates compounds via HPLC and detects them based on their UV-Vis absorbance spectra. | Preliminary screening of extracts for compounds with chromophores, quantification of known compounds with a UV signature. | Provides spectral information that can aid in compound class identification, robust and cost-effective. |

Computational Chemistry for Conformational Analysis and Molecular Interactions

The complex, macrocyclic structure of this compound presents a significant challenge for conformational analysis. Computational chemistry provides powerful tools to explore the conformational landscape and understand the molecular interactions of such flexible molecules. chemrxiv.orgtaltech.ee Techniques like Density Functional Theory (DFT) and molecular mechanics are employed to calculate the energies of different conformers and identify the most stable structures. uoa.grnih.gov

Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its biological activity. nih.gov For macrocycles like this compound, numerous low-energy conformations can coexist in solution. Computational methods can predict these conformations, and the results can be correlated with experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the dominant solution-state structure. nih.govnih.gov The use of computational approaches to assist in the interpretation of NMR chemical shifts is a growing area that enhances the accuracy of conformational analysis for complex molecules. nih.gov

Furthermore, computational docking studies can be used to predict how this compound interacts with biological targets. researchgate.net By modeling the binding of this compound to the active sites of proteins, researchers can gain insights into its mechanism of action at a molecular level. uoa.gr This information is invaluable for understanding its observed biological activities and for guiding the design of synthetic analogues with improved properties. A variety of software packages are available for these studies, each with its own strengths in molecular modeling, energy calculations, and conformational sampling. uoa.gr

| Computational Method | Principle | Application in this compound Research | Common Software |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules to determine their energies and properties. uoa.grnih.gov | Calculation of relative conformer energies, optimization of molecular geometries, prediction of spectroscopic properties (e.g., NMR chemical shifts). nih.gov | GAUSSIAN, ORCA, NWChem |

| Molecular Mechanics (MM) | Uses classical physics to model the potential energy surface of a molecule based on force fields. uoa.gr | Rapid conformational searching and sampling of large molecules like this compound, initial geometry optimization before higher-level calculations. | AMBER, CHARMM, GROMACS, MacroModel uoa.gr |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net | Investigating the binding mode of this compound to potential protein targets to hypothesize its mechanism of action. | AutoDock, GOLD, Glide uoa.gr |

Integration of Omics Technologies for Mechanistic Elucidation (Conceptual)

The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to elucidate the complex biological mechanisms affected by natural products like this compound. researchgate.netlabmanager.comresearchgate.net While specific multi-omics studies on this compound are not yet prevalent, this conceptual framework holds immense promise for future research. mdpi.com

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression in target cells. uni-muenchen.de For example, RNA-Seq analysis could identify the upregulation or downregulation of genes involved in inflammatory pathways, providing a broad view of the compound's cellular impact. labmanager.comuni-muenchen.de

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to this compound treatment. uni-muenchen.de This can help pinpoint the specific proteins that are direct or indirect targets of the compound, offering a more functional understanding of its effects. researchgate.netnih.gov

Metabolomics , the comprehensive analysis of metabolites in a biological system, can map the metabolic perturbations caused by this compound. mdpi.comacs.org By comparing the metabolic profiles of treated and untreated cells, researchers can identify pathways that are significantly altered, providing clues about the compound's mechanism of action. nih.govnih.gov

The true power of this approach lies in the integration of these different omics datasets. labmanager.comnih.gov By combining information on gene expression, protein levels, and metabolite changes, a more complete and interconnected picture of this compound's biological effects can be constructed. researchgate.netnih.gov This multi-omics strategy can help to identify novel drug targets, understand complex biological networks, and ultimately accelerate the development of natural products as therapeutic agents. researchgate.netnih.gov

Challenges and Future Perspectives in Lobohedleolide Research

Sustainable Sourcing and Aquaculture of Marine Natural Product Producers

A significant challenge in the development of marine-derived compounds like lobohedleolide is ensuring a stable and sustainable supply. Wild harvesting of soft corals, the natural source of this compound, is not ecologically or economically viable in the long term and can disrupt fragile marine ecosystems. researchgate.netresearchgate.net The exploitation of these marine organisms could lead to supply issues that would limit the quantities of bioactive compounds available for research and development. researchgate.netresearchgate.net

Therefore, a critical future perspective is the development of sustainable production methods. Coral aquaculture presents a highly promising solution for both the initial discovery of metabolites and their subsequent production for in vitro and in vivo studies, as well as for potential pharmaceutical use. mdpi.comnih.gov Integrated multi-trophic aquaculture (IMTA) is an innovative approach that combines the farming of species that require feed with those that consume organic and inorganic byproducts, creating a more sustainable system. foodrise.org.uk

Another avenue is the exploration of microbial symbionts associated with soft corals, as they may be the true producers of this compound or key enzymes in its biosynthetic pathway. Identifying and culturing these microorganisms could provide a renewable source of the compound. Furthermore, synthetic biology and metabolic engineering approaches could be employed to produce this compound or its precursors in more easily manageable host organisms.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

To fully understand the therapeutic potential of this compound, the development of more sophisticated preclinical models is essential. While initial studies have utilized standard cell lines and animal models, future research should focus on creating models that more accurately mimic human physiology and disease states.

For its anti-inflammatory and cytotoxic activities, advanced in vitro models such as 3D organoids and co-culture systems that replicate the tumor microenvironment or inflamed tissues would provide more relevant data. vliz.be For instance, the anti-inflammatory activity of this compound has been assessed using lipopolysaccharide (LPS)-stimulated murine macrophage models. frontiersin.orgmdpi.com this compound has also been shown to regulate the production of inflammatory cytokines in phorbol (B1677699) myristate acetate (B1210297) (PMA)-stimulated THP-1 cells and LPS-stimulated RAW 264.7 cells. oup.com

In the context of its antiviral activity against Hepatitis C virus (HCV), studies have used HCV replicon cells and JFH-1-infected systems. researchgate.netfrontiersin.org Future research could benefit from the use of liver organoids or humanized mouse models to better predict clinical efficacy. Similarly, for its observed anti-HIV activity, more advanced in vitro models that can dissect the specific stages of the viral life cycle affected by this compound are needed. vliz.bemdpi.com

In vivo studies should also move beyond basic toxicity and efficacy assessments. The development of transgenic or knockout animal models will be crucial for identifying the specific molecular targets of this compound and for understanding its mechanism of action in a whole-organism context. For example, animal models of chronic inflammation or specific cancers would provide valuable insights into its therapeutic potential. vliz.be

Elucidation of Novel Molecular Targets and Pathways for Broader Biological Spectrum

While some molecular targets of this compound have been identified, a comprehensive understanding of its mechanism of action is still lacking. This compound has been shown to suppress HCV replication by inhibiting the expression of cyclooxygenase-2 (COX-2). researchgate.netfrontiersin.orgwjgnet.com This inhibitory effect is mediated through the downregulation of the JNK/c-Jun-C/EBPβ signaling pathway. researchgate.netresearchgate.net It has also been found to inhibit the production of inducible nitric oxide synthase (iNOS) in LPS-induced macrophages. mdpi.comnih.gov

Future research should aim to uncover the full range of molecular targets and signaling pathways modulated by this compound. This will not only clarify its known anti-inflammatory, antiviral, and cytotoxic effects but may also reveal new therapeutic applications. mdpi.comnih.gov Techniques such as chemical proteomics, affinity chromatography, and computational modeling can be employed to identify direct binding partners of this compound.

A molecular docking study suggested that this compound has a potential binding affinity for the CYP51 enzyme, indicating possible antifungal activity. acs.org Further investigation into this and other potential targets could broaden the known biological spectrum of this compound. Understanding these molecular interactions is crucial for predicting potential off-target effects and for designing more potent and selective analogs.

Strategic Design and Synthesis of Optimized Analogues with Enhanced Selectivity

The chemical structure of this compound, a cembranoid diterpene, offers a scaffold for synthetic modification. naturalproducts.net The strategic design and synthesis of analogues are a key future direction to improve its therapeutic properties. The goal is to create derivatives with enhanced potency, greater selectivity for specific targets, improved pharmacokinetic properties, and reduced toxicity.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different functional groups on the this compound molecule, researchers can identify which parts of the structure are essential for its biological activity. For example, comparing the activity of this compound with its analogues like (7Z)-lobohedleolide and 17-dimethylaminothis compound (B1235145) can provide insights into the importance of specific structural features. vliz.bemdpi.com

Computational chemistry and molecular modeling can guide the rational design of new analogues with predicted improvements in binding affinity and selectivity. Total synthesis of this compound and its derivatives will not only provide a sustainable supply but also allow for the creation of novel compounds that are not accessible from natural sources. This approach will be instrumental in optimizing the therapeutic potential of the this compound scaffold.

Collaborative and Interdisciplinary Approaches in Marine Chemical Biology

The challenges associated with this compound research highlight the need for a collaborative and interdisciplinary approach. Marine chemical biology sits (B43327) at the crossroads of marine biology, chemistry, pharmacology, and biotechnology. ucsd.edunih.gov Progress in this field requires the integration of knowledge and methods from these diverse disciplines. frontiersin.org

Effective research on this compound will necessitate partnerships between marine biologists who can identify and culture the source organisms, natural product chemists to isolate and characterize the compound, synthetic chemists to create analogues, and pharmacologists to conduct preclinical testing. rwu.edu Such collaborations are essential for overcoming the hurdles of sustainable sourcing, mechanistic elucidation, and drug development.

Furthermore, international cooperation and partnerships between academia, government, and industry can provide the necessary resources and expertise to advance marine natural product research. mdpi.comnih.govfrontiersin.org By fostering a collaborative environment, the scientific community can accelerate the translation of promising marine compounds like this compound from laboratory discoveries to potential clinical applications.

Q & A

Q. What molecular mechanisms underlie Lobohedleolide’s antiviral activity, and how can these be experimentally validated?

- Methodological Approach : Utilize gene expression assays (e.g., qRT-PCR) and luciferase reporter systems to measure COX-2 suppression in hepatitis C virus (HCV)-infected cell lines (e.g., Ava5 cells). Dose-dependent experiments (e.g., 0–40 μM this compound) can validate concentration-response relationships, as shown in studies where COX-2 expression decreased by >50% at 40 μM . Include controls for NF-κB and C/EBP pathway inhibitors to isolate regulatory mechanisms.

Q. What experimental protocols are recommended for synthesizing and characterizing this compound in laboratory settings?

- Methodological Approach : Follow standardized protocols for terpenoid isolation from soft corals, including column chromatography and NMR spectroscopy for structural elucidation. For novel compounds, provide purity data (HPLC ≥95%) and spectral comparisons with existing databases. Limit detailed synthesis steps to the main text for key derivatives; ancillary data should be in supplementary materials .

Q. How can in vitro and in vivo models be designed to evaluate this compound’s pharmacokinetic properties?

- Methodological Approach : Use hepatic microsomal stability assays for in vitro metabolic profiling. For in vivo studies, employ rodent models with intravenous/oral administration, followed by LC-MS/MS to measure plasma concentrations. Include parameters like bioavailability, half-life, and tissue distribution, adhering to ethical guidelines for animal studies .

Advanced Research Questions

Q. How do contradictory findings in this compound’s efficacy across cell lines or species arise, and what statistical methods resolve these discrepancies?

- Methodological Approach : Conduct systematic reviews to identify confounding variables (e.g., cell line-specific COX-2 expression levels). Apply meta-analysis to aggregate data, and use sensitivity analysis to assess the impact of methodological differences (e.g., exposure time, solvent controls). Report confidence intervals and effect sizes to quantify variability .

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in inflammatory pathways?

- Methodological Approach : Employ CRISPR-Cas9 knockout models to validate JNK/c-Jun-C/EBP specificity. Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis to identify non-target pathways. Dose-response curves and competitive binding assays can further refine selectivity thresholds .

Q. How can researchers ensure reproducibility of this compound’s bioactivity data across laboratories?

- Methodological Approach : Standardize protocols for compound storage (e.g., −80°C in DMSO), cell culture conditions (e.g., passage number limits), and assay parameters (e.g., incubation time). Use inter-laboratory validation studies and report detailed metadata, including instrument calibration logs and reagent lot numbers .

Q. What novel targets or synergistic combinations enhance this compound’s therapeutic potential beyond HCV?

- Methodological Approach : Perform high-throughput screening (HTS) against viral proteases (e.g., SARS-CoV-2 Mpro) or inflammatory cytokines (e.g., TNF-α). Combine this compound with FDA-approved antivirals in checkerboard assays to calculate synergy scores (e.g., Chou-Talalay method). Validate findings in primary human cell models .

Data Analysis and Reporting Guidelines

Q. How can researchers address ethical concerns in studies involving this compound’s toxicity testing?

- Methodological Approach : Follow institutional review board (IRB) protocols for in vivo studies, including humane endpoints and sample size justification. For human cell lines, document informed consent for primary cell sources and comply with GDPR for data anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.